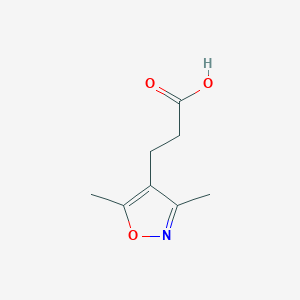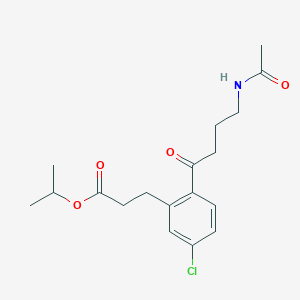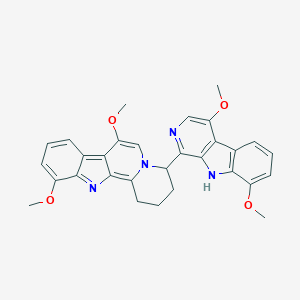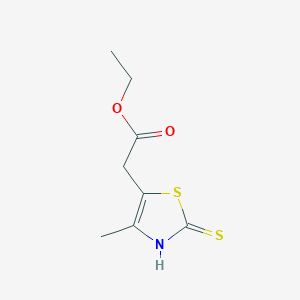![molecular formula C10H21NO2S B053230 Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (9CI) CAS No. 124073-15-0](/img/structure/B53230.png)
Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (9CI) is a chemical compound that is widely used in scientific research. It is a colorless liquid that has a molecular formula of C10H21NO2S and a molecular weight of 215.35 g/mol. This compound has several applications in various fields of research, including biochemistry, pharmacology, and toxicology.
Mécanisme D'action
The mechanism of action of Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (9CI)) is not well understood. However, it is believed to act as a carbamate by inhibiting the activity of certain enzymes involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (9CI)) has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as dopamine and norepinephrine. It has also been shown to have anticonvulsant and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (9CI)) has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, one limitation is that it is not very soluble in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for research involving Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (9CI)). One direction is to further investigate its mechanism of action and its effects on neurotransmitter metabolism. Another direction is to explore its potential as a therapeutic agent for the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, research could focus on developing new synthetic methods for Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (9CI)) and its derivatives, as well as exploring their potential applications in other fields such as materials science and catalysis.
In conclusion, Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (9CI)) is a versatile compound that has several applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives in various fields of research.
Méthodes De Synthèse
Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (9CI)) can be synthesized by the reaction of isopropyl mercaptan with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature and the product is obtained in high yield.
Applications De Recherche Scientifique
Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (9CI)) has several applications in scientific research. It is used as a reagent in the synthesis of various organic compounds. It is also used as a starting material for the synthesis of other important compounds such as carboxylic acids, esters, and amides.
Propriétés
Numéro CAS |
124073-15-0 |
|---|---|
Nom du produit |
Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (9CI) |
Formule moléculaire |
C10H21NO2S |
Poids moléculaire |
219.35 g/mol |
Nom IUPAC |
tert-butyl N-(2-propan-2-ylsulfanylethyl)carbamate |
InChI |
InChI=1S/C10H21NO2S/c1-8(2)14-7-6-11-9(12)13-10(3,4)5/h8H,6-7H2,1-5H3,(H,11,12) |
Clé InChI |
PJTWPKBONLYELA-UHFFFAOYSA-N |
SMILES |
CC(C)SCCNC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)SCCNC(=O)OC(C)(C)C |
Synonymes |
Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















